

Commercial Availability and Technical Guide for Tribromoacetaldehyde Standards

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of **Tribromoacetaldehyde** analytical standards. It is designed to assist researchers, scientists, and professionals in drug development in sourcing and utilizing this compound for their studies. This document includes a comprehensive table of commercially available standards, a detailed experimental protocol for its synthesis, and a diagram illustrating a key toxicological pathway.

Commercial Availability of Tribromoacetaldehyde Standards

Tribromoacetaldehyde (CAS No. 115-17-3), also known as bromal, is a key compound in organic synthesis and a subject of interest in toxicology studies, particularly as a disinfection byproduct in drinking water.[1] A variety of suppliers offer **Tribromoacetaldehyde** standards with different purity levels and quantities to meet diverse research needs.

Below is a summary of the commercially available **Tribromoacetaldehyde** standards, compiled from various suppliers. This table provides a clear comparison of key quantitative data to facilitate procurement decisions.



Supplier	Catalog Number	Purity	Available Quantities	Storage Conditions
Sigma-Aldrich	T48003	97%	25 g	2-8°C[2]
QCS Standards	RM-T092500	Not specified	Not specified	Not specified[3]
ChemicalBook Suppliers	Multiple	96%, 98%, 99%	5g, 25g, 100g, 500g, 1kg	Refrigerator (+4°C)[4][5]
Energy Chemical	Not specified	98%	25g, 100g, 500g	Not specified[5]
TCI (Shanghai)	Not specified	96.0% (GC)	25g	Not specified[5]

Experimental Protocol: Synthesis of Tribromoacetaldehyde

While commercially available standards are suitable for many applications, in some instances, in-house synthesis may be required. The following protocol describes a common method for the preparation of **Tribromoacetaldehyde** from paraldehyde and bromine.[1]

Materials:

- Paraldehyde
- Bromine
- Sulfur (catalyst)
- Apparatus for distillation (simple and fractional)
- Reaction flask with a dropping funnel and condenser
- Heating mantle

Procedure:

 Reaction Setup: In a reaction flask equipped with a dropping funnel and a condenser, place a mixture of 720 g of bromine and 1.5 g of sulfur.



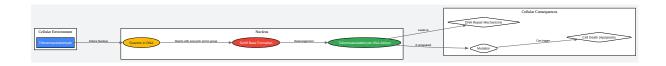
- Addition of Paraldehyde: Slowly add 69 g of dry paraldehyde dropwise from the dropping funnel into the bromine-sulfur mixture. The reaction is exothermic and will proceed under its own heat.
- Heating: After the addition is complete, heat the reaction mixture at 60-80°C for 2 hours to ensure the reaction goes to completion.
- Initial Distillation: Distill the crude product from the reaction mixture.
- Fractional Distillation: Collect the fraction boiling at 71-74°C under reduced pressure (2.4 kPa). This fraction contains the purified Tribromoacetaldehyde.
- Yield: The expected yield of **Tribromoacetaldehyde** is approximately 220-240 g.

Safety Precautions: This synthesis involves hazardous materials. Bromine is highly corrosive and toxic. The reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn at all times.

Toxicological Pathway: Aldehyde-Induced DNA Damage

Tribromoacetaldehyde, as an aldehyde, is expected to exhibit genotoxicity through mechanisms similar to other aldehydes, such as acetaldehyde. A primary mechanism of aldehyde-induced genotoxicity is the formation of DNA adducts, which can lead to mutations and carcinogenesis if not repaired.[6][7] The following diagram illustrates the general pathway of DNA adduct formation by an aldehyde.





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Caption: General pathway of **Tribromoacetaldehyde**-induced DNA damage.

This guide provides essential information for researchers working with **Tribromoacetaldehyde**. By consolidating data on its commercial availability, providing a detailed synthesis protocol, and illustrating a key toxicological pathway, this document aims to support and facilitate further scientific investigation.

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